molecular formula C9H8BrIN2 B13927179 5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13927179
M. Wt: 350.98 g/mol
InChI Key: ICHOZLLMKDZTKD-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, iodine, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-b]pyridine precursor. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction cascades, such as the RAS-MEK-ERK pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-7-azaindole
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, as well as the two methyl groups. These substitutions can significantly influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8BrIN2

Molecular Weight

350.98 g/mol

IUPAC Name

5-bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H8BrIN2/c1-4-7-6(11)3-12-9(7)13-5(2)8(4)10/h3H,1-2H3,(H,12,13)

InChI Key

ICHOZLLMKDZTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC(=C1Br)C)I

Origin of Product

United States

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